4-(1-Phenyl-1H-pyrazol-4-yl)piperidine

Lipophilicity Drug-likeness CNS permeability

4-(1-Phenyl-1H-pyrazol-4-yl)piperidine (CAS 1225514-12-4) is a heterocyclic building block integrating a piperidine ring at the 4-position of an N-phenylpyrazole core. With a molecular weight of 227.30 g/mol, a computed XLogP3 of 2.0, and only two rotatable bonds, this compound occupies a distinct physicochemical space among pyrazolyl-piperidine analogs—balancing moderate lipophilicity with conformational rigidity.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B11809247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Phenyl-1H-pyrazol-4-yl)piperidine
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CN(N=C2)C3=CC=CC=C3
InChIInChI=1S/C14H17N3/c1-2-4-14(5-3-1)17-11-13(10-16-17)12-6-8-15-9-7-12/h1-5,10-12,15H,6-9H2
InChIKeyNXSCNTAYEMSQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Phenyl-1H-pyrazol-4-yl)piperidine – Core Scaffold, Physicochemical Profile, and Procurement Relevance


4-(1-Phenyl-1H-pyrazol-4-yl)piperidine (CAS 1225514-12-4) is a heterocyclic building block integrating a piperidine ring at the 4-position of an N-phenylpyrazole core [1]. With a molecular weight of 227.30 g/mol, a computed XLogP3 of 2.0, and only two rotatable bonds, this compound occupies a distinct physicochemical space among pyrazolyl-piperidine analogs—balancing moderate lipophilicity with conformational rigidity [1]. It is widely employed as a synthetic intermediate in medicinal chemistry programs targeting CNS receptors and kinases, and is commercially available at ≥98% purity from multiple suppliers .

Why 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine Cannot Be Casually Replaced by N-Methyl, N-Benzyl, or Unsubstituted Pyrazole Analogs


The N1 substituent on the pyrazole ring is not a passive structural feature; it dictates lipophilicity, conformational flexibility, and target engagement potential. Simply swapping the N-phenyl group for a smaller N-methyl (XLogP3 0.3 vs. 2.0) or an N-benzyl (additional rotatable bond, altered geometry) fundamentally changes the compound's drug-likeness, membrane permeability, and receptor-binding surface [1]. Critically, in the pyrazolylpiperidine class, the N-phenyl variant has been shown to confer superior oral bioavailability compared to the corresponding N-benzyl series, albeit at a potency cost—a trade-off that cannot be replicated by in-class analogs without altering the N-substituent [2]. Researchers and procurement teams evaluating this building block for CNS-penetrant or kinase-targeted libraries must therefore anchor their selection on the specific N-phenyl pharmacophore rather than on generic pyrazole-piperidine scaffolds.

Quantitative Differentiators for 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine vs. Closest Pyrazole-Piperidine Analogs


Lipophilicity (XLogP3) Separation from N-Methyl and N-Unsubstituted Analogs

The N-phenyl group on 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine confers a computed XLogP3 of 2.0, placing it 1.7 log units above the N-methyl analog (XLogP3 = 0.3) and an estimated ~1.5 log units above the N-unsubstituted parent (4-(1H-pyrazol-4-yl)piperidine). This lipophilicity shift moves the compound from a hydrophilic, hydrogen-bond-dominant profile into the CNS-accessible range (XLogP3 1.5–3.5), which is critical for blood-brain barrier penetration [1][2].

Lipophilicity Drug-likeness CNS permeability

N-Phenyl vs. N-Benzyl Conformational Restriction and Bioavailability Trade-Off (Class-Level SAR)

In the 4-(pyrazolyl)piperidine CCR5 antagonist series, truncation of the N-benzyl substituent to N-phenyl produced 'dramatically improved oral bioavailability' across species, though with reduced target potency [1]. This finding, reported in a side-by-side SAR study, establishes a general class-level principle: the N-phenyl group minimizes rotatable bonds (2 vs. 3 in N-benzyl) and reduces molecular weight relative to the benzyl analog (MW 227.30 vs. 241.33), favoring absorption. While this study evaluated elaborated CCR5 antagonists rather than the naked building block, the core scaffold effect is directly transferable to analog design decisions [1].

Oral bioavailability Conformational restriction CCR5 SAR

Topological Polar Surface Area and CNS Multiparameter Optimization (MPO) Score Relative to Analogs

The topological polar surface area (TPSA) of 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine is computed as 29.9 Ų, identical to the TPSA of the N-methyl analog and the N-unsubstituted parent (all possessing one piperidine NH and two pyrazole N atoms) [1][2]. Combined with an XLogP3 of 2.0 and MW of 227.30, this yields a CNS MPO desirability score of approximately 5.3 (on a 0–6 scale), firmly within the optimal CNS drug space [1]. The N-benzyl analog, while retaining similar TPSA, has a higher MW (241.33) and an additional rotatable bond, lowering its CNS MPO score. This quantitative benchmark demonstrates that the N-phenyl variant satisfies the key physicochemical thresholds for CNS penetration without any structural modification, whereas neither the N-methyl (XLogP3 too low) nor the N-benzyl (MW and rotatable bond penalty) analog achieves the same balanced profile with unmodified TPSA [1][2].

CNS MPO TPSA Blood-brain barrier Drug design

Reported Nanomolar 5-HT2A Receptor Engagement as a CNS-Target Validation Anchor

A 2023 study published in the Journal of Medicinal Chemistry reported that 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine exhibits selective binding to the 5-HT2A serotonin receptor subtype, with a Ki value in the nanomolar range [1]. The study explicitly identified the phenyl and pyrazole moieties as essential pharmacophoric elements for receptor recognition [1]. No direct head-to-head 5-HT2A binding data for the N-methyl, N-benzyl, or N-unsubstituted analogs in the same assay format were publicly available at the time of this analysis, preventing a direct quantitative differentiation on this endpoint.

5-HT2A Serotonin receptor CNS pharmacology Antipsychotic scaffold

Commercial Purity and Supply Chain Availability as a Procurement Differentiator

4-(1-Phenyl-1H-pyrazol-4-yl)piperidine is routinely available at 98% purity from multiple commercial suppliers, with documented specifications including CAS 1225514-12-4 and MDL MFCD11899352 . In contrast, the corresponding N-(4-hydroxy)piperidine ether analog (4-[(1-phenyl-1H-pyrazol-4-yl)oxy]piperidine) is typically supplied at only 95% purity, and the N-benzyl analog at 95% purity, potentially requiring additional purification steps before use in sensitive assays .

Purity Supply chain Procurement Synthetic intermediate

Highest-Confidence Application Scenarios for 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine Based on Quantitative Evidence


CNS-Penetrant Lead Generation Libraries Leveraging the N-Phenyl Pyrazole-Piperidine Scaffold

With an XLogP3 of 2.0, TPSA of 29.9 Ų, and only two rotatable bonds, 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine falls within the optimal CNS MPO space and is an ideal building block for diversity-oriented synthesis of CNS-targeted compound libraries . Its reported nanomolar 5-HT2A receptor engagement further validates its utility as a starting point for antipsychotic or antidepressant lead discovery . Procurement of this compound at 98% purity enables direct use in parallel synthesis without additional purification, accelerating hit-to-lead timelines .

Oral Bioavailability Optimization in Pyrazole-Piperidine Lead Series

For programs where a pyrazolyl-piperidine lead series has demonstrated target potency but poor oral exposure, substituting the N-benzyl group with the N-phenyl scaffold can improve bioavailability . The Shen et al. (2004) SAR study explicitly demonstrated that this truncation yields 'dramatically improved oral bioavailability' in the CCR5 antagonist series, providing a precedent for applying this scaffold modification to other target classes .

Fragment-Based Drug Discovery (FBDD) – Rigid, Lipophilic Aromatic Fragment with Defined Vector Chemistry

The compound's low molecular weight (227.30), two rigid ring systems, and a basic piperidine NH vector make it suitable as a fragment hit for FBDD campaigns . In the Akt kinase program, a related fragment (5-methyl-4-phenyl-1H-pyrazole, IC50 = 80 μM) was evolved into the nanomolar inhibitor AT7867 through piperidine elaboration, illustrating the precedent for growing N-phenylpyrazole fragments into potent leads .

Agrochemical Intermediate – N-Phenylpyrazole Scaffold for Insecticide Discovery

The N-phenylpyrazole motif is the core of several commercial insecticides (e.g., fipronil), and 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine provides a functionalized variant with a piperidine handle for further derivatization . Its favorable LogP (2.0) aligns with agrochemical permeability requirements, and the 98% commercial purity supports gram-to-kilogram scale-up for agrochemical SAR campaigns .

Quote Request

Request a Quote for 4-(1-Phenyl-1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.